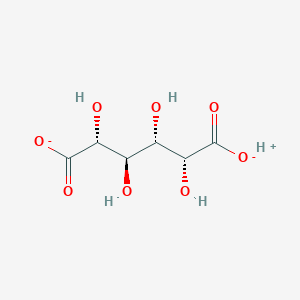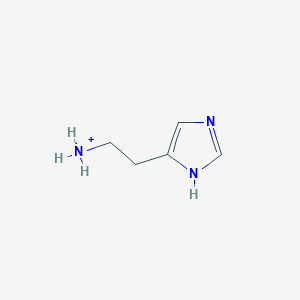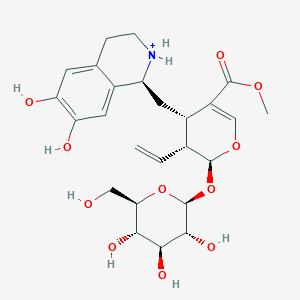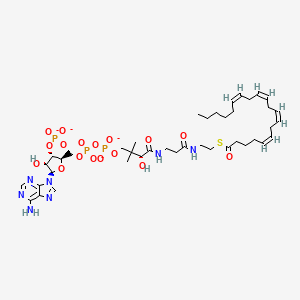
3,3'-Iminodipropionic acid
Overview
Description
3,3’-Iminodipropionic acid is an organic compound with the molecular formula C6H11NO4. It is typically found as a white to almost white crystalline solid. This compound is known for its solubility in water and some organic solvents. It has various applications in different industries, including its use as a surfactant, antioxidant, and buffering agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Iminodipropionic acid can be synthesized through the hydrogenation of 1,2,3-tripropylamine. The reaction involves the use of hydrogen gas under specific conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of 3,3’-Iminodipropionic acid often involves large-scale hydrogenation processes. These processes are optimized for yield and purity, ensuring that the compound meets the required specifications for its various applications .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Iminodipropionic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
3,3’-Iminodipropionic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in various biological processes.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the production of surfactants, antioxidants, and buffering agents.
Mechanism of Action
The mechanism by which 3,3’-Iminodipropionic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects of the compound. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
- 3,3’-Azanediyldipropanoic acid
- 3- (2-carboxyethylamino)propanoic acid
- 3- (2-carboxyethylamino)propionic acid
Comparison: 3,3’-Iminodipropionic acid is unique in its specific structure and properties, which make it suitable for its various applications. Compared to similar compounds, it may offer advantages in terms of solubility, reactivity, and stability .
Properties
IUPAC Name |
3-(2-carboxyethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c8-5(9)1-3-7-4-2-6(10)11/h7H,1-4H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPKUUXHNFRBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198518 | |
| Record name | N-(2-Carboxyethyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505-47-5 | |
| Record name | N-(2-Carboxyethyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Carboxyethyl)-beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 505-47-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Carboxyethyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-carboxyethyl)-β-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 3,3'-iminodipropionic acid and how is it analyzed?
A1: this compound (IDPA) is an iminodicarboxylic acid characterized by two propionic acid groups linked by a nitrogen atom. [³] Its molecular formula is C6H11NO4. [³] Gas chromatography-mass spectrometry (GC-MS) is a valuable tool for analyzing IDPA. Both butyl ester and N-trifluoroacetyl butyl ester derivatives can be analyzed using this technique. [³] Mass spectra of these derivatives provide crucial information about the structure of IDPA. For instance, the butyl ester derivative of IDPA shows characteristic fragment ions at M-73 (OC4H9), M-115 (CH2COOC4H9), M-129 (OC4H9+C4H9), and M-171 (CH2COOC4H9+C4H9). [³]
Q2: How is this compound used in the synthesis of dendrimers?
A2: this compound plays a crucial role as a branching unit in the convergent synthesis of dendrimers. [¹,²] This synthetic approach involves attaching pre-synthesized dendrons, which are branched units, to a central core molecule. [¹,²] In this context, this compound serves as a linker, connecting the dendrons to the core via amide bond formation. [¹,²] This strategy allows for the controlled and efficient construction of well-defined dendritic structures. [¹,²]
Q3: Can you give a specific example of how this compound has been utilized in dendrimer synthesis for biomedical applications?
A3: Researchers have successfully synthesized dendrimers incorporating this compound as a branching unit to deliver 5-aminolevulinic acid (ALA) for potential use in photodynamic therapy (PDT). [¹] In this application, multiple ALA molecules were attached to the periphery of the dendrimer via ester linkages. [¹] The this compound served as a spacer between the ALA-containing dendrons and the central aromatic core of the dendrimer. [¹] This design aimed to create a macromolecular prodrug that could deliver a high payload of ALA to target cells. [¹] Preliminary studies using tumorigenic keratinocyte PAM 212 cells demonstrated the potential of these ALA ester dendrimers as PDT agents. [¹]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


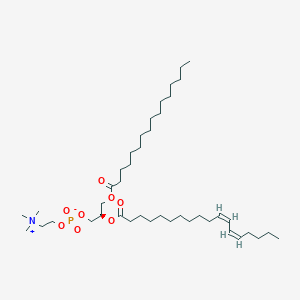


![(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate](/img/structure/B1265303.png)
![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)




